6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 2126159-61-1
Cat. No.: VC4935897
Molecular Formula: C14H18N4O4
Molecular Weight: 306.322
* For research use only. Not for human or veterinary use.
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 2126159-61-1](/images/structure/VC4935897.png)
Specification
CAS No. | 2126159-61-1 |
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Molecular Formula | C14H18N4O4 |
Molecular Weight | 306.322 |
IUPAC Name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20) |
Standard InChI Key | JDGMODJMWJDCEC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Key structural features include:
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A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 6 of the pyrazolo[1,5-a]pyrimidine core.
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A carboxylic acid substituent at position 3, enhancing solubility and enabling further derivatization .
The molecular formula is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol . The Boc group serves as a temporary protective moiety for amines during synthetic workflows, while the carboxylic acid facilitates conjugation or salt formation .
Table 1: Key Identifiers and Descriptors
Physicochemical Properties
Stability and Solubility
The Boc group confers stability under acidic conditions, making the compound suitable for multi-step syntheses . The carboxylic acid moiety enhances aqueous solubility, though its exact logP and pKa values remain unreported. Analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit moderate hydrophilicity, with predicted boiling points exceeding 395°C .
Crystallographic Insights
While no crystal structure of this specific compound is available, related pyrazolo[1,5-a]pyrimidine-carboxylate complexes form octahedral coordination geometries with metal ions like Co(II) and Zn(II) . For example, Co(II) complexes display bond lengths of 2.07–2.15 Å for Co–O/N interactions, suggesting potential metal-binding capabilities .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:
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Core Construction: Cyclocondensation of aminopyrazoles with β-keto esters or nitriles.
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Functionalization: Introduction of the Boc-protected aminoethyl group via alkylation or reductive amination .
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Carboxylic Acid Installation: Hydrolysis of ester precursors or direct carboxylation .
A representative pathway for analogous compounds involves:
Table 2: Synthetic Intermediates and Yields (Representative Data)
Step | Reagent/Conditions | Yield | Source |
---|---|---|---|
Ester Reduction | NaBH₄ in THF | 89–99% | |
Aldehyde Oxidation | Dess–Martin Periodinane | 46% | |
Reductive Amination | NaBH(OAc)₃, Boc-amine | 63–84% |
Pharmacological Relevance
Target Engagement
Pyrazolo[1,5-a]pyrimidine derivatives are explored as inhibitors of phosphodiesterase 2A (PDE2A) and phosphoinositide 3-kinase (PI3K), targets for cognitive disorders and cancer, respectively . For example:
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PDE2A inhibitors enhance cyclic nucleotide signaling, improving memory in preclinical models .
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PI3Kδ inhibitors modulate immune cell function, showing promise in hematologic malignancies .
Structure-Activity Relationships (SAR)
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Position 3: Carboxylic acid groups improve solubility and enable salt formation, critical for bioavailability .
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Position 6: Boc-protected amines allow controlled deprotection for targeted drug delivery .
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Core Modifications: Substituents at positions 5 and 7 influence selectivity for PDE2A vs. PI3K isoforms .
Applications in Drug Development
Metal Complexation
The carboxylic acid and pyrimidine nitrogen atoms enable coordination to metal ions, forming complexes with potential anticancer or imaging applications . For instance, Zn(II) complexes exhibit distorted octahedral geometries with bond lengths of 2.07–2.15 Å .
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